molecular formula C12H11ClF3N B3253212 (S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride CAS No. 2222662-58-8

(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

Cat. No. B3253212
CAS RN: 2222662-58-8
M. Wt: 261.67
InChI Key: OUTCIXNNERQAAI-MERQFXBCSA-N
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Description

“(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride” is a chemical compound that is used as a raw material for organic synthesis . It is also known as "(S)-1-(Naphthalen-1-yl)ethanamine hydrochloride" .


Synthesis Analysis

The synthesis of this compound can be achieved through several steps. One method involves taking 1-acetonaphthone as an initial raw material, performing asymmetric hydrogenation reduction to obtain (S)-1-(naphthalene-1-yl)ethanol (II), forming (S)-1-(naphthalene-1-yl)ethyl sulfonate derivative (III) and azide (IV), performing hydrogenation reduction, and obtaining high-ee-value ®-1-(naphthalene-1-yl)ethylamine (I) . Another method involves treating 1-acetylnaphthalene with R-selective transaminase enzyme in the presence of an amino donor .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H14ClN . The compound contains a naphthalene group and an amine group.


Chemical Reactions Analysis

The compound is a key intermediate in the synthesis of cinacalcet hydrochloride . It can undergo various chemical reactions due to the presence of the naphthalene and amine groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.70 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Safety and Hazards

The compound is classified as a hazardous material. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The compound is a key intermediate in the synthesis of cinacalcet hydrochloride , a drug used for the treatment of hyperparathyroidism and the preservation of bone density in patients with kidney failure or hypercalcemia due to cancer. Therefore, future research and development efforts could focus on improving the synthesis process of this compound and exploring its potential applications in pharmaceuticals .

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCIXNNERQAAI-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 2
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 3
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 4
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 5
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride
Reactant of Route 6
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanamine hydrochloride

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